1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene
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Overview
Description
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-3,5-dimethylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, can influence the reactivity of the benzene ring by stabilizing intermediates during reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,5-dimethoxybenzene
- 1-(Chloromethyl)-3,5-dimethylbenzene
- 1-(Chloromethyl)-2-methylbenzene
Comparison: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The methoxy group provides electron-donating effects, enhancing the compound’s stability and reactivity in certain reactions .
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-5H,6H2,1-3H3 |
InChI Key |
QUTIHWIAGSOSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)OC)C |
Origin of Product |
United States |
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